molecular formula C13H21N3O B7925833 (S)-2-Amino-3,N-dimethyl-N-(1-pyridin-2-yl-ethyl)-butyramide

(S)-2-Amino-3,N-dimethyl-N-(1-pyridin-2-yl-ethyl)-butyramide

Cat. No.: B7925833
M. Wt: 235.33 g/mol
InChI Key: HBOFJJLLTRGMQH-KFJBMODSSA-N
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Description

(S)-2-Amino-3,N-dimethyl-N-(1-pyridin-2-yl-ethyl)-butyramide is a chiral amide derivative of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a stereospecific (S)-configuration at the amino-bearing carbon, a dimethylated amide nitrogen, and a pyridin-2-ylethyl group, makes it a valuable scaffold for constructing biologically active molecules . Compounds with similar pyridine and chiral amide motifs are frequently investigated as potential therapeutics for central nervous system disorders and inflammatory conditions. For instance, structurally related molecules have been developed as agonists for the 5-HT1F receptor, a target for acute migraine treatment . Other analogues have been explored for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), often through mechanisms involving the inhibition of enzymes like tissue kallikrein . The presence of the N,N-dimethyl group on the amide functionality may influence the compound's metabolic stability and physicochemical properties, while the pyridinyl group can serve as a key pharmacophore for interaction with enzymatic or receptor targets . Researchers can utilize this compound as a versatile intermediate in the synthesis of more complex molecules or in structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological pathways. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(2S)-2-amino-N,3-dimethyl-N-(1-pyridin-2-ylethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-9(2)12(14)13(17)16(4)10(3)11-7-5-6-8-15-11/h5-10,12H,14H2,1-4H3/t10?,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOFJJLLTRGMQH-KFJBMODSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)C(C)C1=CC=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)C(C)C1=CC=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3,N-dimethyl-N-(1-pyridin-2-yl-ethyl)-butyramide typically involves the reaction of 2-aminopyridine with an appropriate α-bromoketone under mild and metal-free conditions. The reaction is promoted by iodine and tert-butyl hydroperoxide (TBHP) in toluene, leading to the formation of the desired amide through C–C bond cleavage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3,N-dimethyl-N-(1-pyridin-2-yl-ethyl)-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3,N-dimethyl-N-(1-pyridin-2-yl-ethyl)-butyramide involves its interaction with specific molecular targets and pathways. The compound’s pyridine ring can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Compound 1 : (S)-2-Amino-3,N-dimethyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-butyramide

  • Key Substituents : Thiazol-2-yl-ethyl group with an oxo moiety.
  • The oxo group increases polarity, which may improve aqueous solubility compared to the target compound’s pyridine group. Commercial availability is listed as discontinued .

Compound 2 : (S)-2-Amino-3,N-dimethyl-N-(4-methylsulfanyl-benzyl)-butyramide

  • Key Substituents : 4-Methylsulfanyl-benzyl group.
  • Impact : The benzyl substituent with a methylsulfanyl group increases lipophilicity (predicted logP > target compound) due to the aromatic ring and sulfur atom. This could enhance membrane permeability but may also increase metabolic oxidation susceptibility. Purity is ≥95%, though discontinued .

Compound 3 : (S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide

  • Key Substituents : Pyridin-3-ylmethyl group and a 3-methyl branch.
  • Impact: The pyridine nitrogen at the 3-position alters electronic distribution, reducing basicity compared to the 2-position in the target compound. Available commercially .

Physicochemical and Commercial Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Availability
Target Compound Not provided Not provided Pyridin-2-yl-ethyl, dimethyl groups
Compound 1 (Thiazole analog) Not provided Not provided Thiazol-2-yl-ethyl, oxo group Discontinued
Compound 2 (Benzyl analog) C₁₄H₂₂N₂OS 266.4 4-Methylsulfanyl-benzyl ≥95% Discontinued
Compound 3 (Pyridin-3-yl analog) C₁₁H₁₇N₃O 207.28 Pyridin-3-ylmethyl, 3-methyl Available

Inferred Pharmacological Implications

  • Electronic Effects : Pyridine (target) vs. thiazole (Compound 1) alters dipole moments and hydrogen-bonding capacity, impacting receptor binding.
  • Lipophilicity : Compound 2’s benzyl group likely increases logP, favoring passive diffusion but risking faster metabolic clearance.
  • Stereochemical Sensitivity : The S-configuration in the target compound and analogs is crucial for enantioselective interactions, though specific activity data are unavailable in the evidence.

Biological Activity

(S)-2-Amino-3,N-dimethyl-N-(1-pyridin-2-yl-ethyl)-butyramide is a chiral compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes an amino group, a pyridine ring, and a butyramide moiety. The synthesis typically involves the reaction of 2-aminopyridine with an appropriate α-bromoketone under mild conditions, often utilizing iodine and tert-butyl hydroperoxide (TBHP) in toluene as solvents to promote C–C bond cleavage .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The pyridine ring is known to interact with various enzymes and receptors, modulating their activity and influencing biochemical pathways. This interaction can lead to diverse pharmacological effects, including anti-fibrotic and antimicrobial properties .

Biological Activities

1. Antifibrotic Activity:
Research indicates that compounds similar to this compound exhibit potential antifibrotic effects. These compounds may inhibit fibroblast proliferation and collagen deposition, which are critical in fibrotic diseases .

2. Antimicrobial Properties:
The compound has also been studied for its antimicrobial properties. Its structural components allow it to interact with bacterial membranes or specific metabolic pathways, potentially leading to bactericidal effects .

3. Interaction with G Protein-Coupled Receptors (GPCRs):
The compound's mechanism may involve modulation of GPCR activity, which plays a crucial role in various physiological processes. GPCRs are known for their involvement in signal transduction pathways that affect cellular responses .

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Fibroblast Activity: A study demonstrated that this compound reduced fibroblast proliferation in vitro, suggesting its potential as a therapeutic agent for fibrotic conditions .
  • Antimicrobial Efficacy: Another investigation tested the compound against various bacterial strains, showing significant inhibition of growth, which supports its potential use as an antimicrobial agent .

Data Table: Summary of Biological Activities

Biological Activity Mechanism References
AntifibroticInhibition of fibroblast proliferation
AntimicrobialDisruption of bacterial metabolism
GPCR ModulationAlteration of signal transduction

Q & A

Q. Table 1. Key Characterization Techniques

TechniqueApplicationReference
Chiral HPLCEnantiomeric purity assessment
X-ray crystallographyAbsolute configuration confirmation
1H/13C NMRStructural elucidation of substituents

Q. Table 2. Common Biological Assays for Analogous Compounds

Assay TypeTarget/EndpointReference
Radioligand bindingNeurotransmitter receptors (e.g., GABA)
Cytokine inhibitionIL-6, TNF-α in RAW 264.7 macrophages
MIC determinationAntimicrobial activity (bacterial/fungal)

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